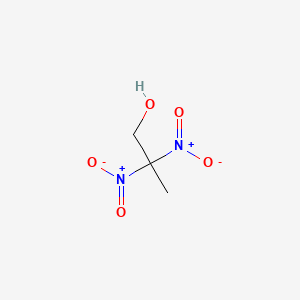
2,2-Dinitropropanol
Übersicht
Beschreibung
2,2-Dinitropropanol is a useful research compound. Its molecular formula is C3H6N2O5 and its molecular weight is 150.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Energetic Materials
Role in Nitroplasticizers:
DNPOH is a key intermediate in the production of bis(2,2-dinitropropyl) formal (BDNPF) and bis(2,2-dinitropropyl) acetal (BDNPA), which are widely used as nitroplasticizers in explosives. These compounds enhance the mechanical properties and stability of explosive formulations. The synthesis pathways for these compounds typically involve nitration processes where DNPOH is generated as an intermediate product .
Table 1: Synthesis Pathways Involving DNPOH
Chemical Characterization and Analysis
Analytical Techniques:
Recent studies have employed advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-QTOF) to characterize DNPOH in aged nitroplasticizers. These methods allow for precise identification of degradation products, confirming that DNPOH can form through hydrolysis during the aging of nitroplasticizers .
Case Study: Aging Profiles of Nitroplasticizers
A detailed investigation into the aging profiles of eutectic bis(2,2-dinitropropyl) acetal revealed that DNPOH is present as a significant degradation product under thermochemical aging conditions. The study highlighted the importance of monitoring DNPOH levels to assess the stability and safety of stored nitroplasticizers .
Applications in Explosives Technology
Energetic Fillers:
DNPOH is utilized in formulating high-energy fillers for munitions and explosives. Its properties contribute to enhancing the energy output and stability of explosive formulations. Research has shown that incorporating DNPOH into various composite materials can improve their performance characteristics .
Table 2: Properties of Explosives with DNPOH
Future Research Directions
Ongoing research aims to explore additional applications of 2,2-Dinitropropanol in various fields such as:
- Green Chemistry: Investigating sustainable synthesis routes for DNPOH.
- Biomedical Applications: Potential uses in drug delivery systems due to its chemical properties.
- Environmental Impact Studies: Assessing the degradation pathways and environmental persistence of DNPOH and its derivatives.
Eigenschaften
CAS-Nummer |
918-52-5 |
|---|---|
Molekularformel |
C3H6N2O5 |
Molekulargewicht |
150.09 g/mol |
IUPAC-Name |
2,2-dinitropropan-1-ol |
InChI |
InChI=1S/C3H6N2O5/c1-3(2-6,4(7)8)5(9)10/h6H,2H2,1H3 |
InChI-Schlüssel |
IPLRZPREFHIGIB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CO)([N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details













Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













